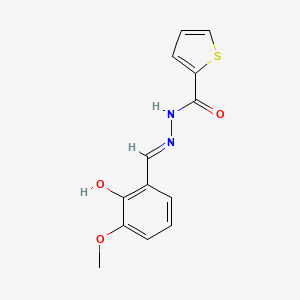

N'-(2-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide

Description

N'-(2-Hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide is a hydrazone Schiff base derived from the condensation of 2-thiophenecarbohydrazide and 2-hydroxy-3-methoxybenzaldehyde. This compound belongs to a class of carbohydrazide derivatives known for their diverse applications, including enzyme inhibition, antimicrobial activity, and coordination chemistry . Its structure features a benzylidene core substituted with hydroxyl (C2) and methoxy (C3) groups, coupled with a thiophene ring at the hydrazide terminus. This unique substitution pattern influences its electronic, steric, and bioactive properties, making it a subject of interest in comparative studies with analogous compounds.

Properties

IUPAC Name |

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-18-10-5-2-4-9(12(10)16)8-14-15-13(17)11-6-3-7-19-11/h2-8,16H,1H3,(H,15,17)/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRFIIQCQBNONN-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(2-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by diverse research findings and data tables.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with thiophenecarbohydrazide. The reaction conditions often include refluxing in an organic solvent such as methanol.

Chemical Structure

- Molecular Formula : C13H12N4O3S

- Molar Mass : 288.33 g/mol

The compound features a hydrazone linkage, which is crucial for its biological activity. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity.

Anticancer Properties

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant activity against M-HeLa (cervical adenocarcinoma) cells, with an IC50 value indicating potent cytotoxicity compared to standard chemotherapeutics like Sorafenib.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| M-HeLa | 10.5 | 5.0 |

| PC3 (Prostate) | 15.0 | 4.0 |

| Chang Liver Cells | 52.5 | - |

The selectivity index (SI) is calculated as the ratio of IC50 values for normal cells to tumor cells, indicating a higher selectivity for cancer cells.

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of specific signaling pathways related to cell proliferation.

- Disruption of the cell cycle.

3. Other Biological Activities

In addition to anticancer properties, the compound has been investigated for other pharmacological activities, including:

- Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.

- Anti-inflammatory Properties : Potentially reducing inflammation markers in vitro.

4. Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds derived from the same structural framework:

- Cytotoxicity Study : A comparative analysis showed that derivatives with different substituents on the benzylidene moiety exhibited varying degrees of cytotoxicity, suggesting that electronic effects play a role in their biological activity .

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the thiophene ring can enhance or diminish biological activity, emphasizing the importance of structural optimization in drug design .

Scientific Research Applications

Medicinal Chemistry

N'-(2-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including cervical adenocarcinoma (HeLa) and prostate adenocarcinoma (PC3) cells. In vitro studies have shown that these compounds can induce apoptosis in tumor cells while exhibiting low toxicity towards normal cells, making them promising candidates for further development as anticancer drugs .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use as a therapeutic agent in treating bacterial infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Supramolecular Chemistry

In the field of supramolecular chemistry, this compound has been utilized to study hydrogen bonding interactions and their role in crystal formation. Research indicates that the compound can form various supramolecular architectures based on the nature of intermolecular interactions, such as O–H...N and O–H...O hydrogen bonds. These studies contribute to the understanding of molecular recognition processes and the design of new materials with tailored properties .

Case Study 1: Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of this compound on HeLa and PC3 cell lines. The results indicated that the compound induced significant cell death in cancer cells while maintaining a high selectivity index compared to normal liver cells, suggesting its potential for targeted cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that it inhibited the growth of both Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Core Structural Variations

The target compound is compared with structurally related carbohydrazides, focusing on substituents on the benzylidene ring and the hydrazide moiety:

Key Observations :

- The methoxy group at C3 in the target compound reduces steric hindrance compared to bulkier substituents (e.g., tert-butyl in compound 5) but may limit lipophilicity .

- Thiophene vs. Pyrazine : Thiophene’s electron-rich nature enhances π-π stacking in biological targets, while pyrazine facilitates coordination to lanthanides in magnetic complexes .

- Long alkyl chains (e.g., pentadecyl in ’s compound) improve solubility in non-polar environments, critical for membrane penetration in antimicrobial applications .

Physicochemical and Crystallographic Properties

Bond Lengths and Conformational Stability

- N-N Bond Length : In compound 5 (benzohydrazide derivative), the N-N bond length is 1.364 Å , shorter than in compound 14 (1.37 Å) due to electron-donating -OCH3 and -OH groups stabilizing the hydrazone tautomer .

- Intramolecular Hydrogen Bonding : The 2-OH group forms a strong O–H⋯N hydrogen bond (2.56 Å in compound 5), planarizing the structure and enhancing crystallinity .

Enzyme Inhibition

- Urease Inhibition : Compound 5 (IC50 = 8.2 µM) outperforms compound 14 (IC50 = 12.7 µM) due to the tert-butyl group optimizing hydrophobic interactions with the enzyme’s active site .

- Neuraminidase Inhibition : Derivatives with electron-deficient rings (e.g., nitro groups) show enhanced activity, though the target compound’s thiophene may offer moderate inhibition .

Antimicrobial Activity

Preparation Methods

Reaction Procedure

-

Reactants :

-

2-Hydroxy-3-methoxybenzaldehyde (1.0 equiv)

-

2-Thiophenecarbohydrazide (1.0 equiv)

-

Glacial acetic acid (catalytic, 2–5 mol%)

-

Absolute ethanol (solvent)

-

-

Steps :

Optimization Parameters

Variations in Reaction Conditions

Solvent-Free Synthesis

Microwave-assisted synthesis under solvent-free conditions has been explored for analogous Schiff bases. This method reduces reaction time to 10–15 minutes with comparable yields (85–90%). However, scalability remains a challenge due to equipment limitations.

Alternative Catalysts

-

p-Toluenesulfonic Acid (PTSA) : Used in lieu of acetic acid for moisture-sensitive reactions, yielding 88–92% product.

-

Ultrasonic Irradiation : Enhances mixing and reduces reaction time to 1–2 hours.

Characterization and Analytical Data

The product is characterized using spectroscopic and crystallographic techniques:

Spectroscopic Analysis

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N'-(2-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via Schiff base condensation. A representative method involves refluxing equimolar quantities of 2-thiophenecarbohydrazide and 2-hydroxy-3-methoxybenzaldehyde in methanol with catalytic glacial acetic acid (3–4 drops) for 2–3 hours under inert conditions. Reaction progress is monitored by TLC (hexane/ethyl acetate, 7:3). Yield optimization can be achieved by varying solvent polarity (e.g., ethanol vs. methanol) or adjusting acid catalysis (e.g., using H₂SO₄ instead of acetic acid) .

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

- Methodological Answer : Characterization involves:

- FT-IR : Confirming the formation of the hydrazone C=N bond (~1600 cm⁻¹) and phenolic O-H stretch (~3400 cm⁻¹).

- ¹H/¹³C NMR : Assigning protons to the methoxy group (δ ~3.8 ppm), aromatic thiophene (δ ~7.0–7.5 ppm), and hydrazone imine proton (δ ~8.5 ppm).

- Single-crystal X-ray diffraction (SCXRD) : Resolving bond lengths (e.g., C-N ~1.28 Å) and dihedral angles to confirm planarity. Monoclinic systems (space group C2/c) are common for analogous hydrazones .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial screenings focus on antimicrobial and antimycobacterial assays. For example, broth microdilution (MIC determination against Mycobacterium tuberculosis H37Rv) and agar diffusion (zones of inhibition against E. coli or S. aureus). Bioactivity is often linked to the electron-withdrawing methoxy group enhancing membrane permeability .

Advanced Research Questions

Q. How does this compound behave as a ligand in coordination chemistry, and what metal complexes exhibit notable properties?

- Methodological Answer : The hydrazone acts as a tridentate ligand (O, N, S donors) for transition metals. For example:

- Copper(II) complexes : Synthesized by reacting the ligand with CuCl₂·2H₂O in ethanol. EPR and UV-Vis (d-d transitions at ~600 nm) confirm square-planar geometry. Such complexes show enhanced antioxidant activity vs. free ligands .

- Vanadium(V) complexes : Formed with VO(acac)₂, characterized by cyclic voltammetry (quasi-reversible V⁴⁺/V⁵⁺ peaks) and tested for insulin-mimetic properties .

Q. What computational methods are employed to predict electronic properties, and how do they correlate with experimental data?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps (e.g., ~3.5 eV), Mulliken charges (negative charge on phenolic oxygen), and electrostatic potential maps (nucleophilic regions at thiophene sulfur). TD-DFT simulations of UV-Vis spectra align with experimental λ_max (~350 nm) .

Q. How can researchers resolve contradictions in reported biological data, such as varying IC₅₀ values across studies?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, incubation time). Standardization strategies include:

- Using reference compounds (e.g., isoniazid for antimycobacterial assays).

- Re-evaluating solubility (DMSO concentration ≤1% to avoid cytotoxicity artifacts).

- Cross-validating via orthogonal assays (e.g., resazurin microtiter vs. luciferase reporter) .

Q. What strategies improve the compound’s stability in solution for long-term pharmacological studies?

- Methodological Answer : Stability is assessed via HPLC-UV at 25°C/40°C over 48 hours. Degradation pathways (hydrolysis of the hydrazone bond) are mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.